

# Application Notes & Protocols: Preclinical Evaluation of Novel Benzofuran-Piperazine Analogs in Rodent Models

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** *Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride*

**Cat. No.:** B041905

[Get Quote](#)

**Audience:** Researchers, scientists, and drug development professionals in pharmacology and neuroscience.

**Abstract:** The benzofuran-piperazine scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating a wide range of biological activities, including anti-inflammatory, anticancer, and psychoactive effects.<sup>[1][2]</sup> Many of these compounds interact with key central nervous system (CNS) targets, such as serotonin (5-HT) and dopamine (D) receptors, making them promising candidates for novel neuropsychiatric therapeutics.<sup>[3][4][5]</sup> This guide provides a comprehensive framework for the preclinical evaluation of novel benzofuran-piperazine analogs in animal models, focusing on a CNS-targeted therapeutic hypothesis. We present an integrated, phased approach, from initial pharmacokinetic and safety profiling to robust efficacy testing in validated behavioral paradigms. The protocols herein are designed to establish a foundational dataset for lead candidate selection and to support an Investigational New Drug (IND) application, in line with regulatory expectations.<sup>[6][7]</sup>

## Introduction: The Scientific Rationale for Investigation

Benzofuran-piperazine analogs represent a versatile class of molecules. The benzofuran moiety serves as a rigid scaffold, while the piperazine ring is a common pharmacophore known

to interact with a multitude of G protein-coupled receptors (GPCRs).[\[2\]](#)[\[8\]](#) Specifically, arylpiperazine derivatives have shown significant affinity for serotonin receptors like 5-HT1A and dopamine receptors such as D2 and D3, which are critical targets in the treatment of depression, anxiety, and psychosis.[\[4\]](#)[\[9\]](#)[\[10\]](#)

The central hypothesis for a CNS-active benzofuran-piperazine analog often revolves around its potential to modulate monoaminergic systems. For instance, a compound with potent 5-HT1A receptor agonism could be a candidate for anxiolytic or antidepressant development.[\[9\]](#)[\[11\]](#) Therefore, the experimental design must be tailored to rigorously test this hypothesis. The following phased approach ensures a logical progression from fundamental characterization to complex behavioral assessment, optimizing resource allocation and generating a coherent data package.

## Phase 1: Foundational In Vivo Characterization

The initial phase is designed to answer fundamental questions: Does the compound reach the target tissue (the brain)? What is its exposure profile? And is it acutely toxic? These non-GLP (Good Laboratory Practice) studies are critical for dose selection in subsequent efficacy and toxicology studies.[\[12\]](#)[\[13\]](#)

### Pharmacokinetic (PK) Profiling

A prerequisite for any CNS drug is its ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain. PK studies characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound.[\[14\]](#)

#### Protocol 1: Single-Dose Pharmacokinetic Study in Rats

- Animal Model: Male Sprague-Dawley rats (n=3-4 per time point per route). Justification: Rats are a standard species for early PK studies due to their size, well-characterized physiology, and the relevance of their metabolic enzymes to humans.[\[15\]](#)[\[16\]](#)
- Compound Formulation: Formulate the analog in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline). The formulation must be non-toxic and ensure solubility.
- Dose Administration:

- Intravenous (IV) Bolus: 1-2 mg/kg via the tail vein. This route provides 100% bioavailability and serves as a reference to calculate the bioavailability of other routes.
- Oral Gavage (PO): 10-20 mg/kg. This is a common intended route for clinical administration.
- Sample Collection: Collect serial blood samples (approx. 100-150  $\mu$ L) from the submandibular or saphenous vein at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).<sup>[17]</sup> At the final time point, collect a terminal blood sample via cardiac puncture and harvest the brain.
- Sample Processing: Process blood to plasma by centrifugation. Homogenize brain tissue.
- Bioanalysis: Quantify the concentration of the parent drug (and major metabolites, if known) in plasma and brain homogenates using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
- Data Analysis: Calculate key PK parameters using software like Phoenix WinNonlin.

Table 1: Example Pharmacokinetic Parameters for a Benzofuran-Piperazine Analog (BPA-X)

| Parameter                                    | IV Administration<br>(1 mg/kg) | PO Administration<br>(10 mg/kg) | Interpretation                                             |
|----------------------------------------------|--------------------------------|---------------------------------|------------------------------------------------------------|
| T <sub>1/2</sub> (half-life)                 | 4.2 hours                      | 5.1 hours                       | Indicates how long the drug stays in circulation.          |
| C <sub>max</sub> (peak concentration)        | 250 ng/mL (plasma)             | 180 ng/mL (plasma)              | Maximum exposure after a single dose.                      |
| T <sub>max</sub> (time to C <sub>max</sub> ) | 0.08 hours                     | 1.0 hours                       | Time taken to reach peak plasma concentration.             |
| AUC (area under the curve)                   | 850 ng·h/mL                    | 1200 ng·h/mL                    | Total drug exposure over time.                             |
| Bioavailability (F%)                         | 100% (by definition)           | 14%                             | Percentage of oral dose that reaches systemic circulation. |
| Brain/Plasma Ratio @ T <sub>max</sub>        | N/A                            | 2.5                             | A ratio >1 suggests good BBB penetration.                  |

## Acute Toxicity & Dose Range Finding

This study aims to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable side effects or mortality in the short term.[\[13\]](#) This information is crucial for designing repeat-dose toxicology and efficacy studies.

### Protocol 2: Acute Dose Range-Finding Study in Mice

- Animal Model: Male CD-1 mice (n=3-5 per dose group). Justification: Mice are often used for initial toxicity screening due to their faster metabolism and lower compound requirements compared to rats.[\[15\]](#)
- Dose Administration: Administer single, escalating doses of the compound via the intended clinical route (e.g., PO). A typical dose escalation might be 10, 30, 100, 300 mg/kg. A vehicle

control group is mandatory.

- Observations: Monitor animals intensively for the first 4-6 hours and then daily for 7-14 days. Record clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions), body weight, and mortality.
- Endpoint: The MTD is determined as the highest dose that does not result in significant clinical signs of toxicity or more than a 10% reduction in body weight.[13]

## Phase 2: Pharmacodynamic & Efficacy Evaluation

With an understanding of the compound's PK profile and tolerated dose range, Phase 2 investigates its biological effect on the target (pharmacodynamics) and its therapeutic potential in relevant disease models (efficacy).[18] The choice of animal models should be based on their validity for the human condition being studied.[19]

## Target Engagement & Receptor Occupancy

Before behavioral testing, it is valuable to confirm that the drug engages its intended molecular target in the brain at doses that are behaviorally active. This can be achieved through ex vivo receptor occupancy studies.

## Behavioral Models for Anxiolytic & Antidepressant Activity

Behavioral tests in rodents are the primary method for assessing the emotional states of animals in preclinical research.[20] These tests often rely on observing species-typical behaviors in response to mild stressors.[20][21]

### Workflow for Behavioral Screening

The following diagram illustrates a typical workflow for screening a novel compound for anxiolytic and antidepressant-like effects. It is crucial to perform tests in order of increasing stressfulness to minimize confounding effects between assays.



[Click to download full resolution via product page](#)

Caption: A sequential workflow for behavioral testing of CNS compounds.

#### Protocol 3: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[21][22] Anxiolytic compounds typically increase the time spent in the open arms.

- Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

- Animal Model: Male C57BL/6 mice (n=10-12 per group).
- Procedure: a. Dose animals with vehicle, a positive control (e.g., diazepam), or various doses of the benzofuran-piperazine analog (selected based on PK and MTD data). b. After a 30-60 minute pretreatment period, place the mouse in the center of the maze, facing an open arm. c. Allow the mouse to explore for 5 minutes. Record the session using an overhead video camera. d. Use tracking software to score the time spent in and the number of entries into the open and closed arms.
- Primary Endpoints:
  - Percentage of time spent in the open arms.
  - Percentage of entries into the open arms.
  - Total distance traveled (as a measure of locomotor activity).

#### Protocol 4: Forced Swim Test (FST) for Depression-Like Behavior

The FST is a model of behavioral despair, where animals exhibit immobility when placed in an inescapable water-filled cylinder.[\[20\]](#) Antidepressant drugs are known to decrease this immobility time, promoting active escape behaviors.

- Apparatus: A transparent glass cylinder filled with water (23-25°C).
- Animal Model: Male CD-1 mice (n=10-12 per group).
- Procedure: a. Dose animals with vehicle, a positive control (e.g., fluoxetine), or the test compound. An acute or sub-chronic (e.g., 3-7 days) dosing regimen can be used. b. Place the mouse in the cylinder for a 6-minute session. c. An observer, blind to the treatment conditions, should score the last 4 minutes of the session for time spent immobile. Immobility is defined as the cessation of struggling and making only the minimal movements necessary to keep the head above water.
- Primary Endpoint: Duration of immobility (in seconds).

Table 2: Example Efficacy Data for BPA-X in Behavioral Models

| Treatment Group  | EPM: % Time in Open Arms (Mean $\pm$ SEM) | FST: Immobility Time (s) (Mean $\pm$ SEM) |
|------------------|-------------------------------------------|-------------------------------------------|
| Vehicle          | 18.5 $\pm$ 2.1                            | 155.2 $\pm$ 10.4                          |
| BPA-X (3 mg/kg)  | 25.1 $\pm$ 2.5                            | 148.9 $\pm$ 9.8                           |
| BPA-X (10 mg/kg) | 39.8 $\pm$ 3.0                            | 95.6 $\pm$ 8.1                            |
| BPA-X (30 mg/kg) | 41.2 $\pm$ 3.3                            | 88.3 $\pm$ 7.5                            |
| Positive Control | 45.1 $\pm$ 3.5** (Diazepam)               | 75.4 $\pm$ 6.9** (Fluoxetine)             |

\*p < 0.05, \*\*p < 0.01 vs.  
Vehicle group (ANOVA with post-hoc test)

## Phase 3: IND-Enabling Toxicology Studies

If a compound shows a promising PK and efficacy profile, it must undergo rigorous safety testing under Good Laboratory Practice (GLP) conditions to support human clinical trials.[\[23\]](#) [\[24\]](#) These studies are required by regulatory agencies like the FDA.[\[6\]](#)

Key IND-Enabling Toxicology Studies:

- Repeat-Dose Toxicology: The compound is administered daily for a set duration (e.g., 14 or 28 days) in two species (one rodent, one non-rodent).[\[15\]](#)[\[25\]](#) This study identifies target organs of toxicity and establishes a No-Observed-Adverse-Effect Level (NOAEL). Assessments include clinical observations, body weight, food consumption, clinical pathology (hematology, clinical chemistry), and histopathology of all major organs.[\[6\]](#)
- Safety Pharmacology Core Battery: This evaluates the effects of the drug on vital functions. [\[15\]](#)
  - CNS: Assessment of effects on behavior, coordination, and body temperature in rats (e.g., a functional observational battery).
  - Cardiovascular: Evaluation of effects on blood pressure, heart rate, and electrocardiogram (ECG) in a non-rodent species (e.g., telemetry in dogs or non-human primates).

- Respiratory: Assessment of respiratory rate and function (e.g., using whole-body plethysmography in rats).
- Genetic Toxicology: A battery of in vitro and in vivo tests to assess mutagenic and clastogenic potential.[\[12\]](#) This typically includes:
  - A test for gene mutation in bacteria (Ames test).
  - An in vitro cytogenetic test in mammalian cells or an in vitro mouse lymphoma assay.
  - An in vivo test for chromosomal damage (e.g., rodent micronucleus test).

#### Potential Signaling Pathway of a CNS-Active Benzofuran-Piperazine Analog

Based on literature for similar scaffolds, a promising benzofuran-piperazine analog might act as a biased agonist at the 5-HT1A receptor, preferentially activating G-protein signaling over the  $\beta$ -arrestin pathway.[\[9\]](#) This could lead to therapeutic effects with a reduced side-effect profile.



[Click to download full resolution via product page](#)

Caption: Hypothesized biased agonism at the 5-HT1A receptor.

## Conclusion

The systematic, multi-phased approach detailed in these notes provides a robust framework for the preclinical evaluation of novel benzofuran-piperazine analogs. By integrating pharmacokinetics, toxicology, and carefully selected behavioral models, researchers can efficiently identify promising therapeutic candidates for CNS disorders. Adherence to these principles ensures the generation of high-quality, interpretable data essential for advancing new chemical entities toward clinical development.

## References

- Rodent tests of depression and anxiety: Construct validity and translational relevance. [Online].
- Anxiety and Depression Tests in Rodents.
- Rodent Tests of Depression & Anxiety. Behavioral Neuroscience. [Online]. Available: [\[Link\]](#)
- Animal Models of Neuropsychiatric Disorders. PMC - NIH. [Online]. Available: [\[Link\]](#)
- Rodent behavioural test - Anxiety and Depression. NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders. [Online]. Available: [\[Link\]](#)
- Behavioral methods to study anxiety in rodents. PMC - PubMed Central. [Online]. Available: [\[Link\]](#)
- Are Animal Models Relevant in Modern Psychiatry?.
- FDA Requirements for Preclinical Studies. [Online].
- Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. Frontiers. [Online]. Available: [\[Link\]](#)
- Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. PMC - NIH. [Online]. Available: [\[Link\]](#)
- Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. NIH. [Online]. Available: [\[Link\]](#)
- Step 2: Preclinical Research. FDA. [Online]. Available: [\[Link\]](#)
- Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention. Frontiers. [Online]. Available: [\[Link\]](#)
- SMALL MOLECULE SAFETY ASSESSMENT. Altasciences. [Online]. Available: [\[Link\]](#)
- Preclinical research strategies for drug development. AMSbiopharma. [Online]. Available: [\[Link\]](#)
- Preclinical Regulatory Requirements. Social Science Research Institute. [Online]. Available: [\[Link\]](#)
- Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines. [Online]. Available: [\[Link\]](#)

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. [Online]. Available: [\[Link\]](#)
- Toxicology. Aurigene Pharmaceutical Services. [Online]. Available: [\[Link\]](#)
- Animal Pharmacokinetic Studies for Safe Treatments. Biotechfarm. [Online]. Available: [\[Link\]](#)
- Animal Models of Neuropsychiatric Disorders and Substance Use Disorders: Progress and Gaps.
- Murine Pharmacokinetic Studies. PMC - NIH. [Online]. Available: [\[Link\]](#)
- Pre-Clinical Trials: USFDA Regulations to be Followed. Liveon Biolabs. [Online]. Available: [\[Link\]](#)
- Toxicology Studies. Pacific BioLabs. [Online]. Available: [\[Link\]](#)
- An Overview of Animal Models Related to Schizophrenia. PMC - PubMed Central. [Online]. Available: [\[Link\]](#)
- Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. PubMed. [Online]. Available: [\[Link\]](#)
- Toxicology. MuriGenics. [Online]. Available: [\[Link\]](#)
- Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Online]. Available: [\[Link\]](#)
- The evolving role of investigative toxicology in the pharmaceutical industry. PMC. [Online]. Available: [\[Link\]](#)
- Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. [Online]. Available: [\[Link\]](#)
- Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. PMC - PubMed Central. [Online]. Available: [\[Link\]](#)
- V B. Metabolism and Pharmacokinetic Studies. FDA. [Online]. Available: [\[Link\]](#)
- Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. MDPI. [Online]. Available: [\[Link\]](#)
- 1-[(2,3-Dihydro-1-benzofuran-2-yl) methyl]piperazines as Novel Anti-inflammatory Compounds: Synthesis and Evaluation on H3 R/H4 R.
- 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors. PubMed. [Online]. Available: [\[Link\]](#)
- Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of  $\beta$ -arrestin-2. PubMed. [Online]. Available: [\[Link\]](#)
- Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PubMed. [Online]. Available: [\[Link\]](#)
- Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters. PubMed. [Online]. Available: [\[Link\]](#)
- Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. PubMed. [Online]. Available: [\[Link\]](#)

- Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. PubMed. [Online]. Available: [\[Link\]](#)
- Designing an In Vivo Preclinical Research Study. MDPI. [Online]. Available: [\[Link\]](#)
- Evaluation of N-phenyl homopiperazine analogs as potential dopamine D3 receptor selective ligands. PubMed. [Online]. Available: [\[Link\]](#)
- In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. PMC - NIH. [Online]. Available: [\[Link\]](#)
- Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. PubMed. [Online]. Available: [\[Link\]](#)
- Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. PMC. [Online]. Available: [\[Link\]](#)
- In Vivo Toxicokinetics of Novel Psychoactive Substances (NPS) in Rats.
- Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signaling. PubMed. [Online]. Available: [\[Link\]](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [\[pubs.rsc.org\]](https://pubs.rsc.org/en/content/article/2019/ra/c9ra04917g)
- 2. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://PMC.ncbi.nlm.nih.gov)
- 3. 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 4. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 5. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 6. karger.com [\[karger.com\]](https://karger.com)
- 7. Pre-Clinical Trials: USFDA Regulations to be Followed – Home 1 [\[liveonbiolabs.com\]](https://liveonbiolabs.com)

- 8. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of  $\beta$ -arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of N-phenyl homopiperazine analogs as potential dopamine D3 receptor selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toxicology | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. Toxicology | MuriGenics [muringenics.com]
- 14. biotechfarm.co.il [biotechfarm.co.il]
- 15. altasciences.com [altasciences.com]
- 16. fda.gov [fda.gov]
- 17. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Animal Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention [frontiersin.org]
- 20. Rodent tests of depression and anxiety: Construct validity and translational relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Behavioral methods to study anxiety in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. criver.com [criver.com]
- 23. fda.gov [fda.gov]
- 24. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 25. pacificbiolabs.com [pacificbiolabs.com]
- To cite this document: BenchChem. [Application Notes & Protocols: Preclinical Evaluation of Novel Benzofuran-Piperazine Analogs in Rodent Models]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b041905#experimental-design-for-studying-benzofuran-piperazine-analogs-in-animal-models>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)